lambda2-ruthenium(2+) bis(2,2'-bipyridine) 6,9,15,17,22-pentaazapentacyclo[12.8.0.0^{2,7}.0^{8,13}.0^{16,21}]docosa-1,3,5,7,9,11,13,15,17,19,21-undecaene bis(hexafluoro-lambda5-phosphanuide)
Description
This ruthenium(II) complex features a highly intricate coordination architecture. The central Ru²⁺ ion is chelated by two 2,2'-bipyridine ligands and a macrocyclic pentacyclic azapolyene ligand system. The hexafluorophosphate (PF₆⁻) counterions stabilize the cationic complex. Such complexes are typically synthesized via ligand substitution reactions, leveraging RuCl₃ precursors and functionalized bipyridine derivatives under inert conditions . Applications span optoelectronics, catalysis, and biosensing due to their tunable emission profiles and redox activity .
Properties
IUPAC Name |
6,9,15,17,22-pentazapentacyclo[12.8.0.02,7.08,13.016,21]docosa-1(22),2(7),3,5,8(13),9,11,14,16(21),17,19-undecaene;2-pyridin-2-ylpyridine;ruthenium(2+);dihexafluorophosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9N5.2C10H8N2.2F6P.Ru/c1-4-10-13(18-7-1)14-11(5-2-8-19-14)16-15(10)21-12-6-3-9-20-17(12)22-16;2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;2*1-7(2,3,4,5)6;/h1-9H;2*1-8H;;;/q;;;2*-1;+2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWFLXGLYBBIAHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC2=C(C3=C(C=CC=N3)C4=NC5=C(C=CC=N5)N=C24)N=C1.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.[Ru+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H25F12N9P2Ru | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
986.7 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Lambda2-ruthenium(2+) bis(2,2'-bipyridine) 6,9,15,17,22-pentaazapentacyclo[12.8.0.0^{2,7}.0^{8,13}.0^{16,21}]docosa-1,3,5,7,9,11,13,15,17,19,21-undecaene bis(hexafluoro-lambda5-phosphanuide) is a complex that has garnered attention for its potential biological applications, particularly in the fields of cancer therapy and photodynamic treatment. This article delves into its biological activity based on recent studies and findings.
Synthesis and Structural Characterization
The synthesis of lambda2-ruthenium complexes typically involves the coordination of ruthenium with bipyridine ligands. The structural characterization is often performed using techniques such as X-ray crystallography and NMR spectroscopy. For instance, studies have shown that modifications in the bipyridine ligand can significantly influence the biological properties of these complexes .
1. Anticancer Properties
Recent studies have demonstrated that ruthenium complexes exhibit promising anticancer activities. For example:
- Cytotoxicity : Lambda2-ruthenium complexes have been shown to selectively inhibit cancer cell growth. In vitro assays against various human cancer cell lines (e.g., HeLa and A549) revealed significant cytotoxic effects upon photoactivation with visible light. The IC50 values ranged from 9.3 μM to 25.3 μM after activation .
- Mechanism of Action : The mechanism involves the binding of these complexes to DNA and subsequent photochemical reactions that lead to DNA damage and apoptosis in cancer cells . Studies indicate that the complexes can intercalate into DNA structures, disrupting their function and leading to cell death.
| Complex Name | Cell Line Tested | IC50 Value (μM) | Activation Condition |
|---|---|---|---|
| Lambda2-Ru Complex 1 | HeLa | 25.3 | Light |
| Lambda2-Ru Complex 2 | A549 | 9.3 | Light |
| Lambda2-Ru Complex 3 | PC3 | Not specified | Light |
2. DNA Binding
The interaction of lambda2-ruthenium complexes with DNA has been extensively studied:
- Binding Affinity : Ruthenium complexes demonstrate strong binding affinity to calf thymus DNA via intercalation or groove binding mechanisms. This binding is characterized by changes in UV-visible absorption spectra and fluorescence quenching experiments .
- Photocleavage Activity : Some complexes exhibit photocleavage activity under UV or visible light irradiation, which can lead to the unwinding of supercoiled DNA structures .
3. Antioxidant Activity
The antioxidant capabilities of lambda2-ruthenium complexes have also been evaluated:
- Radical Scavenging : These complexes have shown effective scavenging activity against various free radicals such as DPPH and superoxide anion radicals. This property is crucial for mitigating oxidative stress in biological systems .
Case Study 1: Anticancer Efficacy
In a comparative study involving lambda2-ruthenium complexes against standard anticancer drugs like cisplatin:
- Findings : The ruthenium complexes exhibited comparable or superior cytotoxicity against certain cancer cell lines when activated by light, suggesting potential advantages over traditional chemotherapeutics in terms of selectivity and reduced side effects .
Case Study 2: Photodynamic Therapy
A study focusing on the photodynamic effects of lambda2-ruthenium complexes highlighted their role in controlled cancer photochemotherapy:
Scientific Research Applications
Bioanalytical Applications
Electrochemiluminescence (ECL) Probes
Lambda2-ruthenium(2+) complexes are extensively used as electrochemiluminescent probes in bioanalytical applications. For instance, tris(2,2'-bipyridyl)ruthenium(II) (Ru(bpy)₃²⁺) has been employed in sensitive detection methods for biomolecules in medical diagnostics and environmental monitoring. The ECL reaction involving Ru(bpy)₃²⁺ and tripropylamine (TPrA) is notable for its efficiency and reliability in detecting various targets such as DNA and proteins .
DNA Interaction Studies
Studies have shown that ruthenium complexes exhibit strong binding affinities to DNA. For example, the circular dichroism signals of ruthenium complexes indicate significant interactions with calf thymus DNA, suggesting potential applications in DNA sensing and drug delivery systems . The photophysical properties of these complexes can be modulated by their interactions with nucleic acids, enhancing their utility in bioimaging and therapeutic applications .
Photonic Applications
Light-Harvesting Systems
Ruthenium complexes are recognized for their role as photosensitizers in light-harvesting systems such as dye-sensitized solar cells (DSSCs). Their ability to absorb light and convert it into chemical energy makes them suitable for solar energy applications. Recent research highlights the effectiveness of these complexes in improving the efficiency of DSSCs by facilitating electron transfer processes .
Organic Light Emitting Diodes (OLEDs)
Lambda2-ruthenium(2+) complexes are also being explored as high-efficiency triplet emitters in OLED technology. Their unique electronic properties allow for low voltage operation and high external quantum efficiency, making them ideal candidates for next-generation display technologies . The incorporation of these complexes into OLEDs can enhance color purity and device stability.
Material Science Applications
Conducting Polymers
Ruthenium-based complexes can serve as components in conducting polymers used in electrochemical devices. These materials exhibit excellent conductivity and stability under operational conditions. The integration of lambda2-ruthenium(2+) complexes into polymer matrices has been shown to improve the performance of devices such as sensors and batteries .
Summary Table of Applications
| Application Area | Specific Use Cases | Key Properties |
|---|---|---|
| Bioanalysis | ECL probes for biomolecule detection | High sensitivity and reliability |
| DNA interaction studies | Strong binding affinity to DNA | |
| Photonics | Light-harvesting systems (DSSCs) | Efficient electron transfer |
| OLED technology | Low voltage operation | |
| Material Science | Conducting polymers | Excellent conductivity |
Case Studies
- ECL Immunoassays : A study demonstrated the use of Ru(bpy)₃²⁺-based probes for immunoassays that allowed for rapid detection of biomarkers within a few hours using magnetic bead-based systems .
- Solar Cell Efficiency : Research on ruthenium complexes as photosensitizers revealed enhancements in solar cell efficiency due to improved electron transfer dynamics when incorporated into DSSCs .
- OLED Development : Investigations into the use of lambda2-ruthenium(2+) complexes in OLEDs showed promising results with external quantum efficiencies exceeding 30%, showcasing their potential for commercial applications in display technologies .
Comparison with Similar Compounds
Structural and Electronic Comparisons
a. Tris(2,2'-bipyridine)ruthenium(II) dichloride (Ru(bpy)₃Cl₂)
- Structure : Homoleptic Ru(II) complex with three 2,2'-bipyridine ligands.
- Photophysics : Exhibits MLCT absorption at 452 nm (ε = 14,600 M⁻¹cm⁻¹) and emission at 620 nm .
- Ag/AgCl) .
- Comparison : The target compound’s pentacyclic ligand likely red-shifts MLCT absorption (due to extended π-conjugation) and increases molar absorptivity compared to Ru(bpy)₃Cl₂ .
b. Mixed-ligand Ru(II) complexes (e.g., [RuL1L2(NCS)₂])
- Structure : Heteroleptic complexes with functionalized bipyridine/phenanthroline ligands.
- Photophysics : MLCT absorption at 514 nm (ε = 69,700 M⁻¹cm⁻¹), emission at 686 nm .
- Electrochemistry: Ligand-based redox processes dominate, with tunable potentials via substituent effects .
- Comparison : The target compound’s macrocyclic ligand may further enhance MLCT intensity and thermal stability compared to mixed-ligand systems .
c. Osmium(II) Polypyridyl Complexes (e.g., [Os(bpy)₂(Nbpy)]²⁺)
- Structure : Os(II) centers with bipyridine and phenanthroline derivatives.
- Photophysics : Absorption extends into the red region (λ > 600 nm), suitable for biological imaging .
- Comparison : Ruthenium analogs like the target compound typically exhibit shorter emission lifetimes but higher quantum yields than osmium complexes .
Functional Comparisons
Table 1: Key Properties of Ruthenium and Related Complexes
*Estimated based on analogous systems in .
Stability and Reactivity
- Thermal Stability : The pentacyclic ligand in the target compound likely improves thermal stability over Ru(bpy)₃Cl₂ due to rigid macrocyclic constraints .
- Chemical Reactivity: Hexafluorophosphate counterions enhance solubility in non-polar media compared to chloride analogs, broadening catalytic applicability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
